

Application Note: A Detailed Protocol for the Baeyer-Villiger Oxidation of Cycloundecanone

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Compound of Interest

Compound Name: Cycloundecanone

Cat. No.: B1197894

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Introduction

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that facilitates the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.^{[1][2]} This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group through the action of a peroxyacid or peroxide. The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds via a Criegee intermediate.^{[1][3]} This application note provides a detailed protocol for the Baeyer-Villiger oxidation of **cycloundecanone** to synthesize the corresponding lactone, 12-dodecanolide. This transformation is a key step in the synthesis of various natural products and valuable chemical intermediates.^[4] The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).^{[4][5]}

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of 12-dodecanolide from **cycloundecanone** using m-CPBA as the oxidant.

Materials and Reagents:

- **Cycloundecanone** (C₁₁H₂₀O)
- meta-Chloroperoxybenzoic acid (m-CPBA, purity ≤77%)

- Dichloromethane (DCM, CH_2Cl_2), anhydrous
- Saturated aqueous sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Apparatus:

- Round-bottom flask with a magnetic stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- **Reaction Setup:** To a dry round-bottom flask containing a magnetic stir bar, add **cycloundecanone** (1.0 equiv). Dissolve the ketone in anhydrous dichloromethane (approx. 10 mL per mmol of ketone).
- **Reagent Addition:** Cool the solution to 0 °C using an ice-water bath. To this stirred, cold solution, add solid m-CPBA (1.5 equiv, accounting for purity) portion-wise over 10-15 minutes.

- **Reaction:** Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Note: The oxidation of large-ring ketones can be sluggish.[6]
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by water (1x) and brine (1x).[5]
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 12-dodecanolide.[5]

Data Presentation

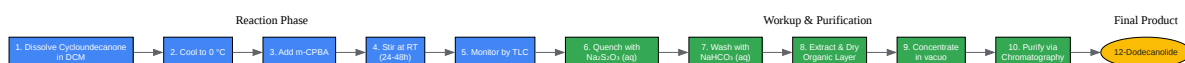
The following table summarizes the quantitative data for a representative reaction based on 1.0 mmol of **cycloundecanone**.

Compound	Formula	Molar Mass (g/mol)	Amount	Molar Equiv.
Cycloundecanone	C ₁₁ H ₂₀ O	168.28	168 mg (1.0 mmol)	1.0
m-CPBA (77%)	C ₇ H ₅ ClO ₃	172.57	336 mg (1.5 mmol)	1.5
Dichloromethane	CH ₂ Cl ₂	84.93	~10 mL	-
12-Dodecanolide	C ₁₁ H ₂₀ O ₂	184.28	184 mg (Theoretical)	-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Baeyer-Villiger oxidation of cycloundecanone.



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Caption: Workflow for the synthesis of 12-dodecanolide.

Safety Precautions

- meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in its pure form. It is typically supplied with water content for stabilization. Handle with care, avoid friction and shock, and do not heat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

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